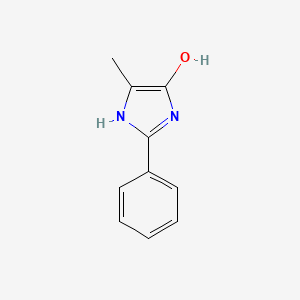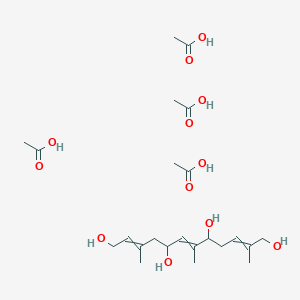![molecular formula C22H26O6 B14300589 3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid CAS No. 112763-29-8](/img/structure/B14300589.png)
3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid is an organic compound with the molecular formula C22H26O6 This compound is characterized by its unique structure, which includes two benzoic acid groups connected by an octane chain through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzoic acid react with the bromine atoms of the octane chain, forming ether linkages . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoic acid
- 3,3’-[Decane-1,10-diylbis(oxy)]dibenzoic acid
Uniqueness
Compared to similar compounds, 3,3’-[Octane-1,8-diylbis(oxy)]dibenzoic acid has a unique octane linker, which provides distinct physical and chemical properties. The length of the linker affects the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
112763-29-8 |
|---|---|
Formule moléculaire |
C22H26O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-[8-(3-carboxyphenoxy)octoxy]benzoic acid |
InChI |
InChI=1S/C22H26O6/c23-21(24)17-9-7-11-19(15-17)27-13-5-3-1-2-4-6-14-28-20-12-8-10-18(16-20)22(25)26/h7-12,15-16H,1-6,13-14H2,(H,23,24)(H,25,26) |
Clé InChI |
WWSGXNOHKYNIFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCCCOC2=CC=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


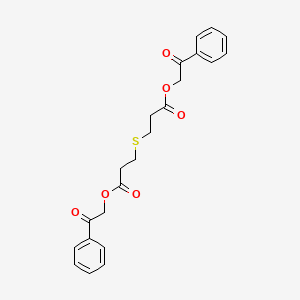
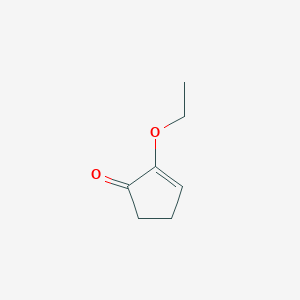
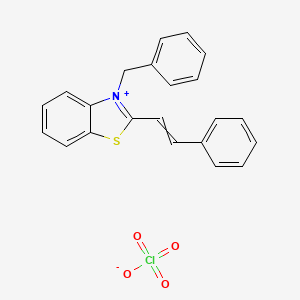
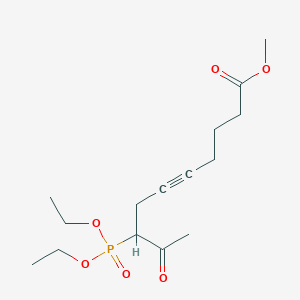
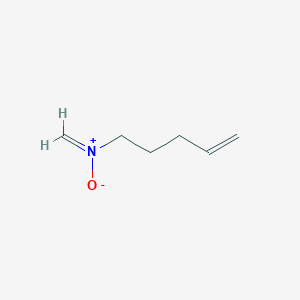

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
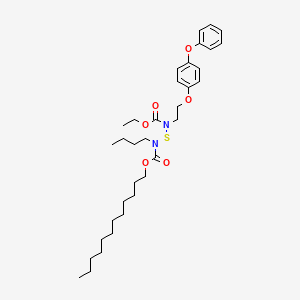

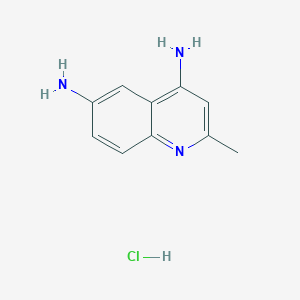
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
